![molecular formula C₁₈H₂₀KNO₁₁S B1139994 钾;[(2R,3R,4R,5R,6S)-5-乙酰氨基-3,4-二羟基-6-(4-甲基-2-氧代色满-7-基)氧氧杂环-2-基]甲基硫酸盐 CAS No. 383160-14-3](/img/structure/B1139994.png)

钾;[(2R,3R,4R,5R,6S)-5-乙酰氨基-3,4-二羟基-6-(4-甲基-2-氧代色满-7-基)氧氧杂环-2-基]甲基硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

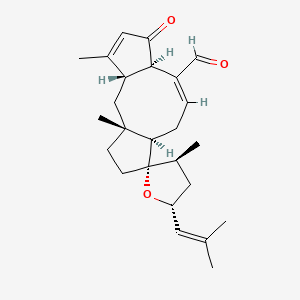

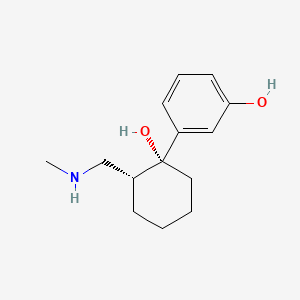

The compound appears to be a sulfated derivative involving a potassium salt with acetamido and oxochromenyl groups attached to an oxane (sugar-like) ring. This structure suggests it could be involved in various chemical and biological processes, likely benefiting from the distinct properties imparted by its multifunctional groups.

Synthesis Analysis

While the exact synthesis of this compound is not directly available, related syntheses involve complex multi-step reactions that include protection and deprotection steps, functional group transformations, and sulfation reactions. For instance, the synthesis of complex organic molecules often requires careful selection of reagents and conditions to ensure the correct functional groups are introduced at the desired positions without undesired reactions occurring at other reactive sites within the molecule (Moormann et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds typically features key functional groups such as acetamido, oxochromenyl, and sulfate groups, which can significantly influence the compound's chemical behavior and interactions. The arrangement of these groups around the oxane ring and their relative stereochemistry are crucial for the molecule's biological and chemical properties. The molecular structure often includes various intramolecular interactions, such as hydrogen bonding, that stabilize the compound's conformation (Sierosławski et al., 2006).

Chemical Reactions and Properties

This compound's chemical reactivity would be influenced by the presence of functional groups such as the acetamido group, which can undergo various chemical transformations, including nucleophilic substitution reactions. The oxochromenyl group adds to the molecule's reactivity, potentially engaging in electrophilic substitution reactions due to its aromatic nature. The sulfate group introduces solubility in water, which is crucial for biological applications, and can participate in reactions as a leaving group or through the formation of esters (Lohray & Venkateswarlu, 1997).

Physical Properties Analysis

The physical properties of such a compound would be significantly affected by its molecular structure. The presence of multiple polar functional groups (e.g., acetamido, sulfate) likely renders the compound highly soluble in polar solvents like water. The compound's crystalline structure and melting point would be influenced by the specific arrangement of these groups and the potential for intermolecular hydrogen bonding (Haines & Hughes, 2012).

科学研究应用

化学合成和机理见解

一项研究专注于通过环异构化合成苯并色酮,提供了对异常反应机理和新反应方法学应用的见解(A. Ueno,1966)。这项研究突出了有机化学中开发新的合成途径的潜力。

配位聚合物和材料科学

另一项研究描述了配位聚合物的合成,重点介绍了聚合钾配合物的结构分析及其在材料科学中的潜在应用(J. N. Low 等人,2001)。这些发现有助于理解金属-配体相互作用和新型材料的设计。

农业科学

关于聚合物包覆氯化钾对棉花产量和土壤钾的影响的研究强调了其在改善农业实践和作物产量方面的意义(Xiuyi Yang 等人,2017)。这项研究证明了先进的施肥技术对棉花生长、产量组成和钾利用效率的好处。

药物发现的绿色化学

关于作为潜在镇痛和解热剂的对乙酰氨基酚类似物的绿色合成研究展示了在药物发现中应用环保方法(Y. Dathu Reddy 等人,2014)。这项研究强调了可持续实践在药物合成中的重要性。

代谢研究

使用 LC-MS 和 LC-MS/MS 分析对新型抗血管生成剂 KR-31831 进行代谢研究,提供了对药物代谢和潜在药理应用的宝贵见解(Hui-Hyun Kim 等人,2005)。该研究有助于理解代谢途径和药物化合物的稳定性。

作用机制

Target of Action

The primary target of this compound is the enzyme N-acetyl-β-D-glucosaminidase (Hexosaminidase A) . This enzyme plays a crucial role in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.

Mode of Action

The compound acts as a fluorogenic substrate for the enzyme . It is cleaved by the enzyme to release the fluorescent moiety 4-MU (4-Methylumbelliferone) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .

Biochemical Pathways

The compound is involved in the pathway of glycosaminoglycan degradation . When the enzyme cleaves the compound, it contributes to the breakdown of glycosaminoglycans, thereby participating in their normal turnover in the body .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would also be influenced by factors such as its molecular weight (497.51 ) and its solubility .

Result of Action

The cleavage of the compound by the enzyme results in the release of the fluorescent moiety 4-MU . This fluorescence can be measured and used to quantify the activity of the enzyme. Therefore, the compound can be used in assays to detect and measure the activity of N-acetyl-β-D-glucosaminidase .

Action Environment

The action of the compound is influenced by environmental factors such as pH, which affects the fluorescence of the released 4-MU . Additionally, the compound is reported to be light sensitive , suggesting that exposure to light could potentially affect its stability or efficacy. The compound is also hygroscopic, meaning it tends to absorb moisture from the air , which could influence its storage and handling conditions.

属性

IUPAC Name |

potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16+,17-,18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSZCFCWZWWIHC-OVVTULBMSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20KNO11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

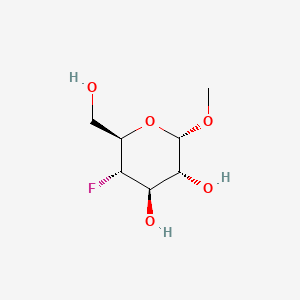

![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)

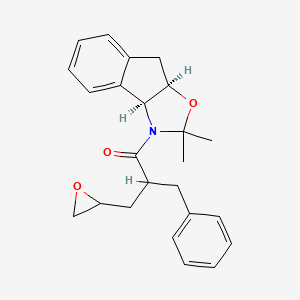

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)

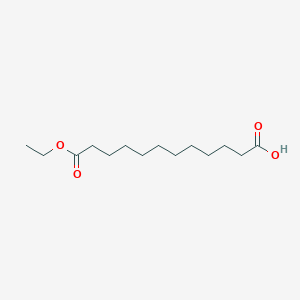

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)